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Compound of Interest

Compound Name: 2-Amino-N-cyclohexylbenzamide

Cat. No.: B1268408 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity and safety profiles of 2-Amino-N-
cyclohexylbenzamide and two of its structural analogs: 2-Aminobenzamide and N-

cyclohexylbenzamide. The information presented herein is a synthesis of available

experimental data and in silico predictions, intended to guide researchers in the early stages of

drug discovery and chemical safety assessment.

Executive Summary
2-Amino-N-cyclohexylbenzamide is classified as a skin and eye irritant, with potential for

respiratory irritation. To provide a broader context for its safety profile, this guide compares it

with its constituent chemical moieties: 2-Aminobenzamide and N-cyclohexylbenzamide. While

experimental data for 2-Amino-N-cyclohexylbenzamide is limited, in silico predictions and

data from its analogs suggest a moderate acute toxicity profile. This guide presents a

compilation of available data to facilitate a preliminary risk-benefit analysis.

Comparative Toxicity Data
The following table summarizes the available quantitative toxicity data for 2-Amino-N-
cyclohexylbenzamide and its selected alternatives. It is important to note that much of the
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data for the primary compound is based on computational predictions and should be

interpreted with caution.

Compound
Acute Oral
Toxicity (LD50,
mg/kg)

Cytotoxicity
(IC50, µM)

Genotoxicity
(Ames Test)

Carcinogenicit
y

2-Amino-N-

cyclohexylbenza

mide

2000 (Predicted,

Rat)
Not Available

Predicted

Inactive

Predicted

Inactive

2-

Aminobenzamide

1000 (Rat, Oral)

[1]

24.59 (A549 cell

line)[2][3]

Predicted

Inactive

No definitive

evidence; some

studies suggest

a role in

modifying

carcinogenesis[4

][5]

N-

cyclohexylbenza

mide

820 (Predicted,

Rat)
Not Available

Predicted

Inactive

Predicted

Inactive

Note: Predicted data was obtained from the ProTox-II web server.[6][7][8][9][10][11][12]

Hazard Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS),

the following hazard statements apply:

2-Amino-N-cyclohexylbenzamide: Causes skin irritation, Causes serious eye irritation, May

cause respiratory irritation.

2-Aminobenzamide: Causes skin irritation, Causes serious eye irritation. May cause

methemoglobinemia.

N-cyclohexylbenzamide: Harmful if swallowed, Causes skin irritation, Causes serious eye

irritation, May cause respiratory irritation.
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Experimental Protocols
Detailed methodologies for key toxicological assays are outlined below, based on

internationally recognized guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis
(RhE) Test (OECD 439)
This test method is used to assess the skin irritation potential of a chemical.

Test System: A reconstructed human epidermis model, which is a three-dimensional tissue

construct mimicking the human epidermis.

Procedure:

The test chemical is applied topically to the surface of the RhE tissue.

Following a defined exposure period, the chemical is removed by washing.

The tissue is incubated for a post-exposure period.

Cell viability is then assessed using the MTT assay. In this assay, the yellow tetrazolium

salt MTT is reduced to a purple formazan product by metabolically active cells. The

amount of formazan produced is proportional to the number of viable cells and is

quantified by measuring the absorbance at a specific wavelength.

Interpretation: A chemical is identified as an irritant if it causes a significant decrease in cell

viability compared to the negative control.

In Vitro Eye Irritation: Reconstructed Human Cornea-like
Epithelium (RhCE) Test (OECD 492)
This test is designed to identify chemicals that can induce serious eye damage or irritation.

Test System: A reconstructed human cornea-like epithelium model.

Procedure:
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The test chemical is applied to the surface of the RhCE tissue.

After a specified exposure time, the chemical is rinsed off.

The tissue is incubated for a post-exposure period.

Cell viability is measured using the MTT assay.

Interpretation: The potential for eye irritation is determined by the extent of cytotoxicity, with

significant reductions in cell viability indicating a potential for serious eye damage or

irritation.

MTT Cytotoxicity Assay
This colorimetric assay is a common method for assessing cell viability and proliferation.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase

enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT), to its insoluble purple formazan.

Procedure:

Cells are seeded in a multi-well plate and exposed to various concentrations of the test

compound.

After an incubation period, the MTT reagent is added to each well.

The plate is incubated to allow for the formation of formazan crystals.

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

The absorbance of the resulting colored solution is measured using a spectrophotometer.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to an untreated control. The IC50 value, the concentration of the compound that

causes a 50% reduction in cell viability, is then determined.

Bacterial Reverse Mutation Test (Ames Test)
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This widely used assay assesses the mutagenic potential of a chemical.

Test System: Multiple strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli)

with pre-existing mutations that render them unable to synthesize an essential amino acid

(e.g., histidine).

Procedure:

The bacterial strains are exposed to the test chemical at various concentrations, both with

and without a metabolic activation system (S9 mix from rat liver). The S9 mix is included to

simulate metabolic processes that might convert a non-mutagenic compound into a

mutagenic one.

The treated bacteria are then plated on a minimal agar medium that lacks the essential

amino acid.

Interpretation: A positive result is indicated by a significant, dose-dependent increase in the

number of revertant colonies (colonies that have regained the ability to synthesize the

essential amino acid) compared to the negative control. This suggests that the chemical has

induced a mutation that reverses the original mutation.

In Vitro Micronucleus Assay
This genotoxicity assay detects both clastogenic (chromosome-breaking) and aneugenic

(chromosome-lagging) effects.

Test System: Mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells).

Procedure:

Cells are exposed to the test compound at several concentrations, with and without

metabolic activation (S9).

Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This

allows for the identification of cells that have completed one round of nuclear division.

After treatment, the cells are harvested, fixed, and stained.
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The frequency of micronuclei (small, extra-nuclear bodies containing chromosome

fragments or whole chromosomes) in binucleated cells is scored under a microscope.

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated

cells indicates that the test compound has genotoxic potential.

Potential Signaling Pathways and Mechanisms of
Toxicity
The toxicity of aniline and its derivatives, which are structurally related to 2-Amino-N-
cyclohexylbenzamide, often involves metabolic activation and the induction of oxidative

stress.[13][14][15][16] While specific pathways for 2-Amino-N-cyclohexylbenzamide have not

been elucidated, a general overview of potential mechanisms is presented below.

Metabolic activation, primarily by cytochrome P450 enzymes in the liver, can lead to the

formation of reactive metabolites.[14] These metabolites can cause cellular damage through

several mechanisms:

Oxidative Stress: Reactive metabolites can lead to the production of reactive oxygen species

(ROS), which can damage cellular components such as lipids, proteins, and DNA.[13][15]

Methemoglobinemia: Some aniline derivatives are known to oxidize the iron in hemoglobin,

converting it to methemoglobin, which is unable to transport oxygen effectively.[1][14][16]

DNA Adduct Formation: Reactive metabolites can bind covalently to DNA, forming DNA

adducts that can lead to mutations and potentially initiate carcinogenesis.[14]

The cellular response to this damage can involve the activation of various signaling pathways,

including those related to DNA damage repair, apoptosis (programmed cell death), and

inflammation.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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